3-Oxoicosanoic acid
Description
3-Oxoicosanoic acid is a long-chain fatty acid derivative characterized by a ketone functional group at the third carbon position of its 20-carbon backbone. These compounds are typically synthesized via oxidation reactions, such as Jones’ reagent-mediated ketone formation, as demonstrated in the preparation of 3-Oxoursolic acid (a triterpenoid derivative) .
Properties
Molecular Formula |
C20H38O3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-oxoicosanoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h2-18H2,1H3,(H,22,23) |
InChI Key |
MZPZMTFDSVTILM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chain Length Variation: 3-Oxo Fatty Acids
The position of the ketone group and chain length significantly influence physical and chemical properties. Key analogs include:
Structural Insights :
- Longer chains (e.g., 20 carbons) enhance lipid solubility and membrane interaction, whereas shorter chains (e.g., pentadecanoic acid) improve aqueous solubility.
- The β-keto group (position 3) in this compound may confer unique reactivity, such as susceptibility to nucleophilic attack or participation in keto-enol tautomerism, which is less pronounced in 4-oxo analogs .
Functional Group Variation: Hydroxy vs. Oxo Derivatives
Replacing the ketone with a hydroxyl group alters hydrogen-bonding capacity and acidity:
Research Findings :
- 3-Hydroxyicosanoic acid’s hydroxyl group enhances solubility in polar solvents, whereas the ketone in this compound may favor interactions with hydrophobic environments .
- The absence of a hydroxyl group in this compound reduces its capacity for esterification compared to hydroxy derivatives.
Cyclic and Aromatic Analogs
Compounds like 3-Oxocholic acid (a bile acid derivative) and 3-Oxocyclobutanecarboxylic acid demonstrate the impact of cyclic structures:
Comparison :
- Unlike this compound, cyclic analogs exhibit constrained conformations, affecting their biological activity and metabolic pathways.
- The linear chain of this compound allows for greater flexibility in intermolecular interactions, which is critical in lipid bilayer integration.
Q & A
Basic Question: What are the established synthetic routes for 3-oxoicosanoic acid, and how can researchers optimize yield and purity?
Answer:
this compound derivatives, such as (E)-2-(amino(substituted)methylene)-3-oxoicosanoic acid, are synthesized via condensation reactions. For example, a stearoylated precursor is stirred in sulfuric acid, followed by precipitation and recrystallization in ethanol . Key optimization steps include:
- Reaction time : Extended stirring (e.g., overnight) ensures complete conversion.
- Purification : Ethanol recrystallization improves purity, as evidenced by sharp melting points (e.g., 113–115°C) and consistent elemental analysis (C, H, N within 0.2% of theoretical values) .
- Characterization : IR spectroscopy (C=O stretches at 1738–1679 cm⁻¹) and ¹H NMR (alkyl chain integration at δ 1.28–1.39 ppm) validate structural integrity .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Discrepancies in IR or NMR data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Orthogonal techniques : Combine IR, NMR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups (e.g., keto-enol tautomerism in 3-oxo derivatives) .
- Control experiments : Synthesize and characterize intermediate compounds (e.g., stearoylated precursors) to isolate spectral contributions .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Basic Question: What analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is widely used. Key steps:
- Derivatization : Convert the carboxylic acid to a trimethylsilyl (TMS) ester to enhance volatility .
- Internal standards : Use deuterated analogs (e.g., d₄-3-oxoicosanoic acid) to correct for matrix effects .
- Validation : Ensure linearity (R² > 0.99) across physiological concentration ranges (nM–µM) and limit of detection (LOD) < 10 nM .
Advanced Question: How do researchers address solubility challenges in in vitro assays involving this compound?
Answer:
this compound’s hydrophobicity necessitates:
- Solubilization agents : Use β-cyclodextrin (5–10% w/v) or bovine serum albumin (BSA, 0.1–1%) to stabilize the compound in aqueous buffers .
- Solvent controls : Include vehicle-only controls (e.g., DMSO ≤ 0.1%) to isolate solvent effects .
- Dynamic light scattering (DLS) : Monitor aggregation states to ensure monodisperse solutions during assays .
Basic Question: What biological roles or pathways involve this compound?
Answer:
3-Oxo fatty acids are intermediates in β-oxidation and microbial lipid metabolism. Key contexts:
- Mitochondrial β-oxidation : 3-Oxo intermediates are transiently formed during fatty acid catabolism; disrupted levels may indicate metabolic disorders .
- Bacterial signaling : In Pseudomonas, 3-oxo fatty acids modulate quorum-sensing pathways .
Advanced Question: How can researchers differentiate artefactual formation of this compound during sample preparation?
Answer:
Artifacts from oxidation or hydrolysis can be mitigated by:
- Sample stabilization : Add antioxidants (e.g., 0.1% butylated hydroxytoluene) during lipid extraction .
- Low-temperature workflows : Perform extractions at 4°C and avoid prolonged exposure to acidic/basic conditions .
- Isotopic labeling : Use ¹³C-labeled precursors to track endogenous vs. artefactual formation via LC-MS .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for weighing and solubilization due to potential respiratory irritation .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced Question: How can computational modeling predict the reactivity of this compound in enzymatic assays?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., acyl-CoA dehydrogenases) based on keto-group orientation .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate activation energies for decarboxylation or reduction reactions .
- Validation : Compare predicted reaction rates with experimental kinetics (e.g., stopped-flow spectrophotometry) .
Basic Question: How should researchers report synthetic and analytical data for this compound in publications?
Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Synthesis : Report reaction conditions (solvent, temperature, time), yields, and purification steps .
- Characterization : Include IR, NMR, and HRMS data in the main text or supplementary materials .
- Reproducibility : Provide detailed spectral acquisition parameters (e.g., NMR solvent, frequency) .
Advanced Question: What strategies exist for tracing this compound metabolites in complex biological systems?
Answer:
- Stable isotope-resolved metabolomics (SIRM) : Administer ¹³C-labeled this compound and track incorporation into downstream metabolites via LC-MS .
- Flux analysis : Use metabolic flux analysis (MFA) models to quantify carbon flow through β-oxidation pathways .
- Tissue-specific profiling : Combine laser-capture microdissection with nano-LC-MS for spatial resolution in organs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
